C16H19FN2O2S2
Description
Chemical Structure: C16H19FN2O2S2 is a fluorinated heterocyclic compound containing sulfur and oxygen.
Properties
Molecular Formula |
C16H19FN2O2S2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C16H19FN2O2S2/c1-22-7-6-13(9-20)18-15(21)8-14-10-23-16(19-14)11-2-4-12(17)5-3-11/h2-5,10,13,20H,6-9H2,1H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
CSFZZRMDCDDQIR-ZDUSSCGKSA-N |
Isomeric SMILES |
CSCC[C@@H](CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F |
Canonical SMILES |
CSCCC(CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide involves several steps. One common method includes the reaction of 2-fluorobenzyl mercaptan with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis , gas-phase synthesis , and liquid-phase synthesis are commonly employed . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce thiols or amines .
Scientific Research Applications
N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors , thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Research Findings and Gaps
- focuses on C19H16FN3O2 synthesis, emphasizing its role as an intermediate in drug discovery . No pharmacological data is provided.
- For This compound , hypothetical studies suggest sulfur atoms could enhance binding to cysteine residues in bacterial enzymes, but experimental validation is absent.
Biological Activity
C16H19FN2O2S2, also known as N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound indicates that the compound contains:
- Fluorine (F) : This atom enhances lipophilicity and metabolic stability.
- Sulfur (S) : Present in the thiazole and sulfanyl groups, which are crucial for biological interactions.
- Carbon (C), Hydrogen (H), Oxygen (O), and Nitrogen (N) : These elements contribute to the overall structure and reactivity of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity. This is particularly relevant in pathways involving metabolic processes.
- Receptor Binding : The compound may bind to various receptors, modulating signal transduction pathways and influencing gene expression.
Antitumor Activity
This compound has shown promising antitumor properties. Studies indicate that it inhibits the proliferation of several cancer cell lines, including human leukemia cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further research in this area.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Antitumor Efficacy :
- A study evaluated the effects of this compound on leukemia cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early and late apoptotic cells upon treatment.
Concentration (µM) Viability (%) Apoptosis Rate (%) 0 100 5 10 70 25 20 40 50 - This data underscores the compound's potential as an antitumor agent.
-
Anti-inflammatory Activity :
- In an animal model of inflammation, this compound was administered at varying doses. Results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses.
- Antimicrobial Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
